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Compound of Interest

Compound Name: 4-Benzothiazolol

Cat. No.: B1199898 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-Benzothiazolol (CAS Number:

7405-23-4; IUPAC Name: 1,3-benzothiazol-4-ol), a heterocyclic compound of significant

interest in medicinal chemistry and drug development. This document consolidates essential

data on its physicochemical properties, spectroscopic profile, and analytical methodologies.

Furthermore, it delves into the biological significance of the benzothiazole scaffold, outlining

established experimental workflows for its synthesis and biological evaluation, and presents a

putative signaling pathway relevant to its therapeutic potential.

Chemical Identity and Physicochemical Properties
4-Benzothiazolol is a bicyclic aromatic compound featuring a benzene ring fused to a thiazole

ring, with a hydroxyl group at the 4-position.

Table 1: Physicochemical Properties of 4-Benzothiazolol
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Property Value Source

CAS Number 7405-23-4 --INVALID-LINK--[1]

IUPAC Name 1,3-benzothiazol-4-ol --INVALID-LINK--[1]

Molecular Formula C₇H₅NOS --INVALID-LINK--[1]

Molecular Weight 151.19 g/mol --INVALID-LINK--[1]

Appearance Off-white to pale yellow solid General knowledge

Melting Point Not available

Boiling Point Not available

Solubility Slightly soluble in water General knowledge

pKa Not available

LogP 1.6 (Predicted) --INVALID-LINK--[1]

Spectroscopic Data
The structural elucidation of 4-Benzothiazolol is supported by various spectroscopic

techniques. Representative data for the benzothiazole core and its derivatives are presented

below.

Table 2: Spectroscopic Data for Benzothiazole Derivatives
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Technique Key Features

¹H NMR

Aromatic protons typically appear in the range of

δ 7.0-8.5 ppm. The proton of the hydroxyl group

will appear as a broad singlet, with its chemical

shift dependent on solvent and concentration.

¹³C NMR

Aromatic carbons resonate in the region of δ

110-160 ppm. The carbon bearing the hydroxyl

group will be shifted downfield.

FT-IR (cm⁻¹)

Broad O-H stretch (~3200-3600), aromatic C-H

stretch (~3000-3100), C=N stretch (~1640), and

C-S stretch.

Mass Spectrometry

The molecular ion peak (M+) would be observed

at m/z corresponding to the molecular weight.

Fragmentation patterns would involve cleavage

of the thiazole ring and loss of small molecules

like CO or HCN.

Synthesis and Experimental Protocols
The synthesis of benzothiazole derivatives often involves the condensation of 2-

aminothiophenols with various electrophiles. A general experimental workflow for the synthesis

of a 2-substituted benzothiazole is outlined below.

General Synthesis of 2-Substituted Benzothiazoles
A common method for the synthesis of 2-substituted benzothiazoles involves the reaction of 2-

aminothiophenol with aldehydes.

Caption: General workflow for the synthesis of 2-substituted benzothiazoles.

Experimental Protocol:

Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq) in a suitable solvent (e.g.,

ethanol, DMF), add the corresponding aldehyde (1.0-1.2 eq).
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Catalysis: A catalytic amount of an acid or base may be added to facilitate the condensation.

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated

to reflux for a period ranging from a few hours to overnight. The progress of the reaction is

monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is

removed under reduced pressure. The crude product is then purified by recrystallization or

column chromatography to yield the desired 2-substituted benzothiazole.

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis

and quantification of benzothiazole derivatives.

HPLC Method for Benzothiazole Derivatives
A general reverse-phase HPLC method can be employed for the separation and analysis of 4-
Benzothiazolol.

Table 3: Typical HPLC Parameters for Benzothiazole Analysis

Parameter Condition

Column C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase
A gradient of water (with 0.1% formic acid) and

acetonitrile

Flow Rate 1.0 mL/min

Detection UV at an appropriate wavelength (e.g., 254 nm)

Injection Volume 10 µL

Experimental Protocol:

Standard Preparation: Prepare a stock solution of 4-Benzothiazolol in a suitable solvent

(e.g., methanol or acetonitrile) and perform serial dilutions to create calibration standards.
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Sample Preparation: Dissolve the sample containing 4-Benzothiazolol in the mobile phase

or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Run: Inject the standards and samples onto the HPLC system.

Data Analysis: Quantify the amount of 4-Benzothiazolol in the sample by comparing its

peak area to the calibration curve generated from the standards.

Biological Activity and Potential Signaling Pathways
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities,

including anticancer, antimicrobial, and anti-inflammatory properties. While the specific

mechanism of action for 4-Benzothiazolol is not extensively characterized, the benzothiazole

scaffold is known to interact with various biological targets.

Putative Signaling Pathway Inhibition
Based on the known activities of benzothiazole-containing compounds, a plausible mechanism

of action could involve the inhibition of key signaling pathways implicated in cell proliferation

and survival, such as the PI3K/Akt pathway.

Caption: Putative inhibition of the PI3K/Akt signaling pathway by 4-Benzothiazolol.

Experimental Workflow for Biological Evaluation
A typical workflow to assess the biological activity of 4-Benzothiazolol, for instance, its

potential anticancer effects, is depicted below.

Caption: Experimental workflow for evaluating the in vitro cytotoxicity of 4-Benzothiazolol.

Experimental Protocol (MTT Assay):

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them

to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of 4-Benzothiazolol for a

specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
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MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4

hours to allow the formation of formazan crystals.

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or

isopropanol with HCl) to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling
4-Benzothiazolol should be handled with care in a laboratory setting. It is advisable to consult

the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion
4-Benzothiazolol is a versatile heterocyclic compound with a promising pharmacological

profile. This technical guide has provided a summary of its key chemical, physical, and

biological properties, along with standardized protocols for its synthesis and analysis. Further

research into the specific molecular targets and mechanisms of action of 4-Benzothiazolol is
warranted to fully elucidate its therapeutic potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide to 4-Benzothiazolol].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199898#4-benzothiazolol-cas-number-and-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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